molecular formula C18H24FN5O3S2 B11311353 N-[(4-ethyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide

N-[(4-ethyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide

Cat. No.: B11311353
M. Wt: 441.5 g/mol
InChI Key: GRCQTFXDMPDVBG-UHFFFAOYSA-N
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Description

N-[(4-ethyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a pyrrolidine moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the pyrrolidine and fluorophenyl groups. Common reagents used in these reactions include ethyl iodide, pyrrolidine, and 4-fluorobenzene sulfonamide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted fluorophenyl compounds. These products can be further utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

N-[(4-ethyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-[(4-ethyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit key enzymes and proteins involved in cellular processes, leading to its therapeutic effects. The triazole ring and fluorophenyl group play crucial roles in its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

N-[(4-ethyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent with a triazole ring.

    Itraconazole: Another antifungal compound with a similar structure.

    Voriconazole: A triazole derivative used in the treatment of fungal infections.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H24FN5O3S2

Molecular Weight

441.5 g/mol

IUPAC Name

N-[[4-ethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-N-(4-fluorophenyl)methanesulfonamide

InChI

InChI=1S/C18H24FN5O3S2/c1-3-23-16(12-24(29(2,26)27)15-8-6-14(19)7-9-15)20-21-18(23)28-13-17(25)22-10-4-5-11-22/h6-9H,3-5,10-13H2,1-2H3

InChI Key

GRCQTFXDMPDVBG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N2CCCC2)CN(C3=CC=C(C=C3)F)S(=O)(=O)C

Origin of Product

United States

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